8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound with the molecular formula C20H21N3S. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.
Preparation Methods
The synthesis of 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the final spiro compound. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions .
Chemical Reactions Analysis
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired reaction pathways .
Scientific Research Applications
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where spiro compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition or activation of enzymatic functions, leading to downstream effects that are of interest in therapeutic research .
Comparison with Similar Compounds
Similar compounds to 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione include:
8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one: This compound shares a similar spiro structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: Another spiro compound with different functional groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for targeted research applications .
Properties
IUPAC Name |
8-benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c24-19-18(17-9-5-2-6-10-17)21-20(22-19)11-13-23(14-12-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBCABIXZSRBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=S)C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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